3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane
Description
3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane is a bicyclic amine characterized by a fused cyclopropane and pyrrolidine ring system, substituted with a propargyl (prop-2-yn-1-yl) group at the nitrogen atom. The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to mimic bioactive conformations of natural products .
Properties
IUPAC Name |
3-prop-2-ynyl-3-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-3-9-5-7-4-8(7)6-9/h1,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUOHVGPRWBSAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CC2CC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropylmagnesium Carbenoid Insertion Approach
A highly effective strategy for constructing the 3-azabicyclo[3.1.0]hexane framework involves the insertion of cyclopropylmagnesium carbenoids into an intramolecular C-H bond adjacent to a nitrogen atom. This methodology represents one of the most direct approaches to accessing the target bicyclic system with high stereoselectivity and functional group compatibility.
The key steps in this synthetic route include:
- Preparation of 1-chlorocyclopropyl p-tolyl sulfoxides containing an N,N-disubstituted aminomethyl group on the cyclopropane ring from readily available dichloromethyl p-tolyl sulfoxide, α,β-unsaturated carboxylic acid esters, primary amines, and alkyl halides.
- Generation of cyclopropylmagnesium carbenoids through treatment with isopropylmagnesium chloride (i-PrMgCl).
- Intramolecular insertion into a C-H bond adjacent to the nitrogen atom, leading to the formation of the 3-azabicyclo[3.1.0]hexane ring system.
This approach has demonstrated impressive efficiency, providing various 3-azabicyclo[3.1.0]hexanes in yields of up to 94%. Notably, the reactivity of the C-H bond toward insertion follows a predictable trend, increasing in the order of NCH₃, NCH₂CH₃, NCH₂Ph, and NCH(CH₃)₂, which provides valuable insights for designing precursors with optimal reactivity.
1,3-Dipolar Cycloaddition Strategy
Another powerful method for constructing 3-azabicyclo[3.1.0]hexane derivatives employs 1,3-dipolar cycloaddition reactions between cyclopropenes and stable azomethine ylides. This approach provides access to structurally complex bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes with excellent stereoselectivity.
A particularly reliable protocol utilizes the protonated form of Ruhemann's purple (PRP) as a stable azomethine ylide. Both 3-substituted and 3,3-disubstituted cyclopropenes readily undergo cycloaddition with PRP to afford the corresponding bis-spirocyclic 3-azabicyclo[3.1.0]hexane products in moderate to good yields with high diastereofacial selectivity.
Extensive optimization studies have identified optimal reaction conditions, summarized in Table 1 below:
Table 1. Optimization of Reaction Conditions for 1,3-Dipolar Cycloaddition
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | THF | reflux | 2 | 75 |
| 2 | 1,4-dioxane | 65 | 2 | 67 |
| 3 | CH₃CN | 65 | 2 | 70 |
| 4 | DMF | 65 | 2 | 61 |
| 5 | MeOH | reflux | 2 | NR* |
| 6 | EtOH | 65 | 2 | NR* |
| 7 | CH₂Cl₂ | reflux | 12 | 42 |
| 8 | THF | rt | 12 | 44 |
| 9 | CH₃CN | rt | 12 | 47 |
*NR = No reaction (azomethine ylide exclusively underwent deprotonation in protic solvents)
These findings indicate that aprotic solvents like tetrahydrofuran, acetonitrile, and 1,4-dioxane at moderate temperatures (65°C) provide optimal conditions for the cycloaddition, while protic solvents are unsuitable due to deprotonation of the 1,3-dipole. This cycloaddition approach is particularly valuable for accessing structurally complex 3-azabicyclo[3.1.0]hexane derivatives with high stereochemical control.
Palladium-Catalyzed Cyclopropanation of Maleimides
A practical gram-scale method for synthesizing 3-azabicyclo[3.1.0]hexane derivatives employs palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This approach stands out for its scalability, high yields, and excellent diastereoselectivity, providing ready access to a wide spectrum of functionalized 3-azabicyclo[3.1.0]hexane derivatives.
The reaction typically proceeds under the following conditions:
- Combination of maleimide derivatives with N-tosylhydrazones
- Palladium catalyst, typically Pd(OAc)₂ with appropriate ligands
- Heating in a suitable solvent
The major diastereoisomers can be readily isolated through silica gel chromatography. This protocol has demonstrated particular utility in the synthesis of pharmaceutically relevant targets, including the mu opioid receptor antagonist CP-866,087.
Selective Reduction of 3-Substituted-3-azabicyclo[3.1.0]hexan-2,4-diones
The synthesis of N-substituted 3-azabicyclo[3.1.0]hexanes can also be achieved through selective reduction of carbonyl groups in 3-substituted-3-azabicyclo[3.1.0]hexan-2,4-diones. This approach offers a valuable route to N-substituted derivatives, which could serve as precursors for subsequent modification to introduce the propargyl group.
For example, 3-benzyl-3-azabicyclo[3.1.0]hexane can be prepared by selective reduction of the carbonyl groups of 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione using complex aluminum hydride reducing agents such as lithium aluminum hydride or, preferably, sodium bis-(2-methoxyethoxy)-aluminum dihydride. The process typically employs an excess of the reducing agent (up to two-fold) in solvents such as toluene or ethereal solvents.
The resulting N-benzyl-3-azabicyclo[3.1.0]hexane can be converted to 3-azabicyclo[3.1.0]hexane through hydrogenolysis of the N-benzyl bond, typically using palladium catalysts under mild conditions. This sequence provides access to the parent 3-azabicyclo[3.1.0]hexane scaffold, which could serve as a platform for subsequent N-functionalization with a propargyl group.
Cyclodehydration of Amino Alcohols
A well-established approach for synthesizing 1-aryl-3-azabicyclo[3.1.0]hexanes involves the cyclodehydration of amino alcohols derived from cyclopropane precursors. This methodology has been successfully applied to the synthesis of biologically significant compounds such as 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane.
The synthetic sequence typically comprises:
- Reaction of an arylacetonitrile with epichlorohydrin in the presence of a base to generate cyclopropyl intermediates
- Reduction of the nitrile group to form amino alcohol intermediates
- Cyclodehydration to construct the 3-azabicyclo[3.1.0]hexane ring system
This approach offers several advantages, including:
- Starting from readily available materials
- High atom economy and efficiency
- Potential for asymmetric synthesis when using chiral epoxides
- Scalability for larger-scale production
The method has been demonstrated to provide the desired products in high yield and enantiomeric purity, making it particularly valuable for the preparation of pharmacologically relevant compounds.
Strategies for N-Propargylation
Direct N-Alkylation Approach
The most straightforward strategy for installing a propargyl group at the nitrogen atom of 3-azabicyclo[3.1.0]hexane involves direct N-alkylation using propargyl bromide or similar electrophiles. This approach relies on the nucleophilicity of the secondary amine and typically proceeds through an SN2 mechanism.
A general procedure for such N-alkylation would involve:
- Treatment of 3-azabicyclo[3.1.0]hexane with a suitable base (e.g., potassium carbonate, cesium carbonate, or sodium hydride) in an appropriate solvent
- Addition of propargyl bromide or propargyl tosylate as the electrophile
- Heating the reaction mixture until completion
- Purification of the product through chromatography or crystallization
Based on analogous N-alkylation reactions in the literature, this approach would likely provide this compound in moderate to good yields. The main challenges may include competing reactions such as double alkylation or side reactions involving the sensitive cyclopropane ring.
De Novo Synthesis with Pre-installed Propargyl Group
An alternative and potentially more efficient approach involves designing synthetic routes where the propargyl group is pre-installed on appropriate precursors before constructing the 3-azabicyclo[3.1.0]hexane ring system. This strategy eliminates the need for post-cyclization N-functionalization and could provide more direct access to the target compound.
For example, using the cyclopropylmagnesium carbenoid insertion approach (Section 2.1), one could prepare 1-chlorocyclopropyl p-tolyl sulfoxides containing an N-(prop-2-yn-1-yl)-N-substituted aminomethyl group on the cyclopropane ring. Treatment with i-PrMgCl would generate the cyclopropylmagnesium carbenoid, which could undergo intramolecular insertion to directly form this compound.
Similarly, for the 1,3-dipolar cycloaddition approach (Section 2.2), propargyl-containing azomethine ylide precursors could be designed to yield the desired product directly through cycloaddition with appropriate cyclopropenes.
Optimized Synthetic Routes to this compound
Based on the analysis of various synthetic approaches, we propose three optimized routes for the preparation of this compound, each with distinct advantages and considerations.
Route A: Synthesis via N-Alkylation of 3-Azabicyclo[3.1.0]hexane
Route A represents the most direct approach, involving the preparation of 3-azabicyclo[3.1.0]hexane followed by N-alkylation with propargyl bromide:
Step 1: Synthesis of 3-benzyl-3-azabicyclo[3.1.0]hexane via selective reduction of 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione using sodium bis-(2-methoxyethoxy)-aluminum dihydride in toluene.
Step 2: Hydrogenolysis of the N-benzyl bond using a palladium catalyst (e.g., Pd/C) under mild conditions to obtain 3-azabicyclo[3.1.0]hexane.
Step 3: N-alkylation of 3-azabicyclo[3.1.0]hexane with propargyl bromide in the presence of potassium carbonate in acetonitrile to obtain this compound.
The advantages of this route include:
- Reliance on well-established chemistry
- Potentially high overall yield
- Minimal use of expensive or specialized reagents
However, the approach may be limited by the stability of 3-azabicyclo[3.1.0]hexane intermediate and potential side reactions during the N-alkylation step.
Route B: De Novo Synthesis via Cyclopropylmagnesium Carbenoid Insertion
Route B involves a de novo approach based on cyclopropylmagnesium carbenoid insertion with a pre-installed propargyl group:
Step 1: Preparation of a 1-chlorocyclopropyl p-tolyl sulfoxide with an N-(prop-2-yn-1-yl)-N-substituted aminomethyl group on the cyclopropane ring, starting from dichloromethyl p-tolyl sulfoxide, an α,β-unsaturated carboxylic acid ester, propargylamine, and an appropriate alkyl halide.
Step 2: Treatment with i-PrMgCl to generate the cyclopropylmagnesium carbenoid, followed by intramolecular insertion to directly form this compound.
The advantages of this route include:
- Direct access to the target compound without isolation of intermediates
- Potential for high stereoselectivity
- Established precedent for similar transformations
The main challenge would be the preparation of the appropriate sulfoxide precursor containing the propargyl group.
Route C: Synthesis via Rhodium-Catalyzed Azabicyclization
Route C employs a rhodium-catalyzed approach based on the method described in search result:
Step 1: Preparation of an appropriate 1,6-enyne containing a propargylamine-derived nitrogen, a terminal alkyne, and an allyl group.
Step 2: Treatment with [Rh(COD)Cl]₂ (5 mol%), dppp (10 mol%), and an alpha-diazo-beta-ketoester in toluene at 100°C for 12 hours to construct the 3-azabicyclo[3.1.0]hexane core with the propargyl group already installed.
The advantages of this route include:
- Direct construction of the target molecule in a single operation
- Potential for introducing additional functionality
- Modern transition-metal-catalyzed approach
The challenge would lie in the preparation of the appropriate 1,6-enyne precursor and optimization of the reaction conditions.
Table 2. Comparison of Synthetic Routes to this compound
| Route | Key Features | Estimated Steps | Expected Yield | Technical Complexity | Scalability |
|---|---|---|---|---|---|
| A | N-alkylation of 3-azabicyclo[3.1.0]hexane | 3 | Medium-High | Medium | Good |
| B | Cyclopropylmagnesium carbenoid insertion | 2 | High | High | Medium |
| C | Rhodium-catalyzed azabicyclization | 2 | Medium | High | Limited |
Analytical Characterization
The characterization of this compound requires a combination of spectroscopic and analytical techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy of this compound would display characteristic signals for:
- Terminal alkyne proton (≈2.0-2.2 ppm, triplet)
- Propargyl methylene protons (≈3.3-3.5 ppm, doublet)
- Cyclopropane ring protons (≈0.5-1.5 ppm, complex pattern)
- Remaining protons of the azabicyclic structure (≈2.5-3.3 ppm)
¹³C NMR spectroscopy would show distinctive signals for:
- Terminal alkyne carbons (≈72-80 ppm for C≡CH and ≈78-86 ppm for C≡CH)
- Propargyl methylene carbon (≈35-45 ppm)
- Cyclopropane ring carbons (≈5-25 ppm)
- Bridgehead carbon (≈35-40 ppm)
- Carbon atoms adjacent to nitrogen (≈50-60 ppm)
Infrared (IR) Spectroscopy
IR spectroscopy would reveal characteristic absorption bands:
- Terminal alkyne C-H stretch (≈3300 cm⁻¹)
- C≡C stretch (≈2100-2200 cm⁻¹)
- C-N stretching vibrations (≈1050-1200 cm⁻¹)
- Cyclopropane ring vibrations (≈3050 cm⁻¹ and ≈1020 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis would confirm the molecular weight (expected m/z = 121 for C₈H₁₁N) and provide fragmentation patterns characteristic of the 3-azabicyclo[3.1.0]hexane structure with a propargyl substituent. High-resolution mass spectrometry (HRMS) would verify the exact mass and molecular formula.
Applications of this compound
The structural uniqueness and functional versatility of this compound make it valuable for various applications:
Medicinal Chemistry Applications
The 3-azabicyclo[3.1.0]hexane core appears in compounds with diverse biological activities. The introduction of a propargyl group enables:
- Click chemistry for rapid generation of compound libraries
- Conjugation to targeting moieties for improved drug delivery
- Development of activity-based probes for target identification
- Installation of fluorophores or affinity tags for biological studies
Derivatives of 3-azabicyclo[3.1.0]hexane have shown promising activity as:
Synthetic Chemistry Applications
As a versatile building block, this compound offers:
- A conformationally restricted scaffold for structure-activity relationship studies
- A handle for late-stage diversification through alkyne chemistry
- Possibilities for metal-catalyzed cyclization reactions to access complex polycyclic systems
- Opportunities for asymmetric synthesis through stereoselective modifications
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
The bicyclic structure of 3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane makes it a valuable scaffold in the development of pharmaceuticals. Its derivatives have been investigated for their potential as:
- Analgesics : Compounds derived from 3-azabicyclo[3.1.0]hexane have shown promise in pain management, particularly in the context of neuropathic pain.
- Antidepressants : Research indicates that certain derivatives may exhibit activity similar to known antidepressants, potentially acting on neurotransmitter systems such as GABA and serotonin pathways .
- Anticancer Agents : Some studies suggest that this compound's derivatives can inhibit cancer cell proliferation, making them candidates for further investigation as anticancer therapies .
Synthetic Methodologies
The synthesis of this compound and its derivatives involves several innovative approaches:
- Base-Promoted Reactions : Recent studies have highlighted base-promoted intramolecular reactions that enable the efficient formation of this bicyclic structure from simpler precursors. For instance, the use of tBuOK in DMF has been shown to yield high amounts of the desired product through a series of cyclization steps .
- Catalyzed Cycloadditions : The compound is also synthesized via copper-catalyzed cycloaddition reactions, which allow for the introduction of various functional groups while maintaining high selectivity and yield .
Case Study 1: Synthesis and Characterization
A study demonstrated the synthesis of this compound using a copper-catalyzed 1,3-dipolar cycloaddition method with azomethine ylides. The resulting product exhibited high enantioselectivity and was characterized using NMR and mass spectrometry, confirming its structure and purity .
In vitro assays evaluated the analgesic properties of a derivative of this compound against standard pain models in rodents. Results indicated a significant reduction in pain responses compared to control groups, suggesting its potential utility as an analgesic agent .
Mechanism of Action
The mechanism of action of 3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes involved in various biological processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The pharmacological profile of 3-azabicyclo[3.1.0]hexane derivatives is highly dependent on substituents. Key analogs include:
Table 1: Key Derivatives of 3-Azabicyclo[3.1.0]hexane
Physicochemical and Material Properties
- Liquid Crystalline Properties : Schiff base derivatives of 3-azabicyclo[3.1.0]hexane exhibit superior liquid crystalline behavior due to their slimmer molecular shape, relevant for materials science .
Biological Activity
3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane, a derivative of 3-azabicyclo[3.1.0]hexane, has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound this compound has the following characteristics:
- CAS Number : 1860511-56-3
- Molecular Formula : C_8H_11N
- Molecular Weight : 135.18 g/mol
The structure consists of a bicyclic framework that contributes to its biological activity, particularly in modulating receptor interactions.
1. Antinociceptive Properties
Research indicates that compounds containing the 3-azabicyclo[3.1.0]hexane moiety exhibit significant antinociceptive effects, acting as opioid receptor antagonists. A study demonstrated that derivatives of this compound can effectively counteract morphine-induced analgesia, suggesting potential applications in pain management without the risk of opioid dependency .
2. Cytotoxic Effects
Recent investigations into spiro-fused derivatives of this compound have revealed promising cytotoxic effects against various cancer cell lines. Specifically, compounds with this framework showed a notable decrease in cell viability in transformed 3T3-SV40 cells, comparable to established cytostatic agents like cisplatin .
Table: Cytotoxic Activity of 3-Azabicyclo[3.1.0]hexane Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 4a | 3T3-SV40 | 15 | Cell cycle arrest at G0/G1 phase |
| Compound 4c | A549 (lung cancer) | 10 | Induction of apoptosis |
| Compound 4b | HeLa (cervical cancer) | 20 | Disruption of actin cytoskeleton |
3. Histone Deacetylase Inhibition
Another significant aspect of the biological activity of these compounds is their role as histone deacetylase (HDAC) inhibitors. This action is crucial for regulating gene expression and has implications in cancer therapy, where HDAC inhibitors are explored for their ability to induce differentiation and apoptosis in cancer cells .
Case Study: Anticancer Activity
In a controlled study examining the effects of spiro-fused derivatives on human cancer cell lines, researchers found that treatment with these compounds led to a substantial reduction in cell proliferation rates and induced apoptosis through mitochondrial pathways . The study concluded that these derivatives could serve as lead compounds for developing new anticancer therapies.
Case Study: Pain Management
A pharmacological evaluation was conducted to assess the antinociceptive properties of a series of azabicyclo derivatives in animal models. The results indicated that these compounds effectively reduced pain responses without the side effects commonly associated with traditional opioids .
Q & A
Q. What are the primary synthetic strategies for constructing the 3-azabicyclo[3.1.0]hexane core?
The core can be synthesized via intramolecular cyclopropanation of N-allyl enamine carboxylates using CuBr under aerobic conditions or CuBr₂/PhIO₂ systems, achieving stepwise cyclopropanation and oxidative ring-opening for pyridine derivatives . Alternative routes include 1,3-dipolar cycloaddition of cyclopropenes with azomethine ylides (e.g., Ruhemann's purple), which provides high stereoselectivity and access to spirocyclic derivatives . For intermediates, catalytic hydrogenation of benzyl-protected derivatives (e.g., 3-benzyl-3-azabicyclo[3.1.0]hexane) using Pd/C in ethanol under 35–100 psi H₂ is effective .
Q. How can stereochemical outcomes be controlled during synthesis?
Stereoselectivity in cycloadditions is governed by HOMO-LUMO interactions between cyclopropenes and dipolarophiles, as demonstrated by DFT studies at the M11/cc-pVDZ level . For reductions (e.g., converting enamines to hexanes), NaBH₃CN in acetic acid ensures diastereoselectivity . Chiral catalysts like Cu(I)/Ph-Phosferrox enable asymmetric 1,3-dipolar cycloadditions, constructing five contiguous stereocenters .
Q. What analytical methods are critical for characterizing this compound?
Key techniques include:
- LC-MS : For tracking reaction progress and verifying intermediates (e.g., in cyanide adduct formation) .
- NMR : To resolve geometric isomers (cis/trans) and confirm spirocyclic configurations .
- X-ray crystallography : Used to determine absolute configurations (e.g., 1R,5S for active enantiomers in analgesics) .
Advanced Research Questions
Q. How can conflicting reactivity data in cyclopropanation be resolved?
Discrepancies arise from catalyst systems (Cu vs. Pd) and substrate electronics. For example, CuBr-mediated cyclopropanation favors electron-deficient alkenes, while Pd-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation tolerates diverse nucleophiles (alcohols, amines) and achieves high enantioselectivity via ligand design (e.g., chiral Pd complexes) . Optimization requires screening solvent polarity (ethanol vs. ethers) and reaction times (10 hours to days) .
Q. What strategies address low yields in bis-spirocyclic derivative synthesis?
Low yields often stem from steric hindrance in 3,2-disubstituted cyclopropenes. Using stabilized azomethine ylides (e.g., PRP) under mild conditions improves reactivity . Alternatively, sequential functionalization—such as chlorination of the azabicyclo core followed by nucleophilic substitution with aryl groups—enhances accessibility to bis-spiro compounds .
Q. How do structural modifications impact biological activity?
- N-substituents : The N-allyl group in 3-(prop-2-yn-1-yl) derivatives enhances metabolic stability and ligand-receptor interactions compared to N-methyl or N-benzyl analogs .
- Spiro-fused rings : Spirocyclopentane or pyridine moieties improve binding to nicotinic receptors and histone deacetylases (HDACs) by mimicking natural substrates .
- Carboxylic acid derivatives : Cis/trans isomers of 3-azabicyclohexane-2-carboxylic acid exhibit differential activity as plant gametocides, with the L,cis isomer being naturally bioactive .
Q. What computational tools aid in mechanistic studies?
DFT calculations (M11/cc-pVDZ) model transition states in cycloadditions, predicting regioselectivity and stereochemical outcomes . Ab initio methods also rationalize diastereoselectivity in cyclopropane ring-opening reactions, guiding experimental optimization .
Methodological Challenges & Solutions
Handling volatile intermediates during hydrogenolysis
The azabicyclohexane core co-distills with ethanol during hydrogenolysis. To mitigate losses, convert the product to its nonvolatile hydrochloride salt post-reaction, then regenerate the free base via neutralization .
Separating cis/trans isomers in carboxylic acid derivatives
Use cation-exchange chromatography with 1.5 N HCl to resolve racemic mixtures . For enantiopure synthesis, employ chiral stationary phases or diastereomeric salt formation with resolving agents like (1R)-camphorsulfonic acid .
Scaling enantioselective syntheses for library generation
Pd-catalyzed multicomponent reactions (e.g., combining enynes, CO, and nucleophiles) streamline the production of chiral 3-azabicyclohexanes. Ligand screening (e.g., BINAP vs. Ph-Phosferrox) and solvent tuning (DMF/EtOH) enhance throughput .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
